molecular formula C15H23NO2 B1289672 4-(Dibutylamino)salicylaldehyde CAS No. 57771-09-2

4-(Dibutylamino)salicylaldehyde

Cat. No.: B1289672
CAS No.: 57771-09-2
M. Wt: 249.35 g/mol
InChI Key: BWHGDPKOFVNGFQ-UHFFFAOYSA-N
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Description

4-(Dibutylamino)salicylaldehyde is an organic compound with the molecular formula C15H23NO2. It is a derivative of salicylaldehyde, where the hydroxyl group is substituted with a dibutylamino group. This compound is known for its applications in organic synthesis and as a building block for more complex molecules.

Scientific Research Applications

4-(Dibutylamino)salicylaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of Schiff bases, which are important ligands in coordination chemistry.

    Biology: Employed in the development of fluorescent probes for imaging biological processes.

    Medicine: Investigated for its potential use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Safety and Hazards

4-(Dibutylamino)salicylaldehyde can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

4-(Dibutylamino)salicylaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Schiff-base ligands, which are known to form complexes with metals such as nickel (II) . These interactions are crucial for the compound’s role in catalysis and other biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been used as a fluorescent probe to study endocytosis in enterocytes, indicating its role in cellular uptake and membrane dynamics . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with lipid rafts in the cell membrane can alter membrane fluidity and signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and air . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown threshold effects, where a certain concentration is required to observe significant biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Its localization is crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)salicylaldehyde typically involves the condensation of salicylaldehyde with dibutylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)salicylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Dibutylamino)salicylic acid.

    Reduction: 4-(Dibutylamino)salicyl alcohol.

    Substitution: Various substituted salicylaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)salicylaldehyde
  • 4-(Dimethylamino)salicylaldehyde
  • 4-(Dipropylamino)salicylaldehyde

Uniqueness

4-(Dibutylamino)salicylaldehyde is unique due to its longer alkyl chain (dibutyl group), which can influence its solubility, reactivity, and photophysical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of fluorescent probes and photodynamic therapy agents.

Properties

IUPAC Name

4-(dibutylamino)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-5-9-16(10-6-4-2)14-8-7-13(12-17)15(18)11-14/h7-8,11-12,18H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHGDPKOFVNGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594890
Record name 4-(Dibutylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57771-09-2
Record name 4-(Dibutylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dibutylamino)salicylaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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